Zofenoprilat-d5 N-Ethyl Succinimide

Bioanalytical method validation Thiol stabilization LC-MS/MS internal standard

Zofenoprilat-d5 N-Ethyl Succinimide (CAS 1217546-60-5, molecular formula C₂₁H₂₁D₅N₂O₅S₂, MW 455.60 g/mol) is a deuterium-labeled N-ethyl succinimide (NES) adduct of zofenoprilat, the active sulfhydryl-containing metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug zofenopril. The compound is classified as a stable isotope-labeled pharmaceutical impurity and reference standard.

Molecular Formula C₂₁H₂₁D₅N₂O₅S₂
Molecular Weight 455.6
CAS No. 1217546-60-5
Cat. No. B1140961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZofenoprilat-d5 N-Ethyl Succinimide
CAS1217546-60-5
SynonymsZofenoprilat-d5 NES Adduct; 
Molecular FormulaC₂₁H₂₁D₅N₂O₅S₂
Molecular Weight455.6
Structural Identifiers
SMILESCCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3
InChIInChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16-,17?/m1/s1/i4D,5D,6D,7D,8D
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zofenoprilat-d5 N-Ethyl Succinimide (CAS 1217546-60-5): Procuring the Dual-Modified Stable Isotope Internal Standard for Zofenoprilat Bioanalysis


Zofenoprilat-d5 N-Ethyl Succinimide (CAS 1217546-60-5, molecular formula C₂₁H₂₁D₅N₂O₅S₂, MW 455.60 g/mol) is a deuterium-labeled N-ethyl succinimide (NES) adduct of zofenoprilat, the active sulfhydryl-containing metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug zofenopril [1]. The compound is classified as a stable isotope-labeled pharmaceutical impurity and reference standard [2]. Its structure uniquely combines two modifications: (i) five deuterium atoms substituted on the phenylsulfanyl ring, imparting a +5 Da mass shift relative to the unlabeled NES adduct, and (ii) a covalently bound N-ethyl succinimide group that permanently caps the free thiol moiety of zofenoprilat, preventing oxidative dimerization and mixed disulfide formation in biological matrices [3]. This dual modification distinguishes it from simpler deuterated internal standards that lack thiol stabilization, and from unlabeled NES derivatives that cannot serve as isotope-dilution internal standards.

Why Zofenoprilat-d5 N-Ethyl Succinimide Cannot Be Replaced by Generic Deuterated or Underivatized Zofenoprilat Analogs


Procuring a generic zofenoprilat-d5 (CAS 1217716-12-5, underivatized) or an unlabeled zofenoprilat N-ethyl succinimide (CAS 1217526-22-1) as a substitute for Zofenoprilat-d5 N-Ethyl Succinimide introduces analytically consequential deficits. The underivatized zofenoprilat-d5 retains a free sulfhydryl group that is rapidly oxidized to disulfide dimers and mixed disulfides with endogenous thiols (glutathione, cysteine) in plasma, causing time-dependent analyte loss of 30–100% within hours of sample collection [1]. While some laboratories use post-collection reducing agents such as 1,4-dithiothreitol (DTT) to reverse this oxidation, this approach introduces additional processing variability and cannot discriminate against mixed disulfide species that form irreversibly [2]. Conversely, the unlabeled zofenoprilat NES adduct lacks the deuterium mass tag required for stable isotope dilution LC-MS/MS, forfeiting the gold-standard capability to correct for matrix effects, extraction recovery, and ionization variability through perfect co-elution [3]. Only the dual-modified compound—deuterated and NES-derivatized—simultaneously addresses both the chemical instability of the thiol and the analytical requirement for isotopic internal standardization. The quantitative evidence below substantiates this irreplaceability.

Quantitative Differentiation Evidence: Zofenoprilat-d5 N-Ethyl Succinimide Versus Comparator Internal Standards and Alternatives


Chemical Stability: N-Ethyl Succinimide Thiol Capping Prevents Oxidative Degradation That Plagues Underivatized Zofenoprilat

Zofenoprilat possesses a free sulfhydryl group that is highly susceptible to oxidative degradation in biological matrices, forming disulfide dimers and mixed disulfides with endogenous thiols. The N-ethyl succinimide derivatization—achieved by reacting zofenoprilat with N-ethylmaleimide (NEM)—permanently caps this thiol, rendering the adduct chemically inert to oxidation. In the foundational method of Dal Bo et al. (2000), treatment of plasma samples with NEM immediately upon collection was mandatory to prevent oxidative degradation of zofenoprilat and its internal standard [1]. Without NEM derivatization, zofenoprilat recovery is compromised by time-dependent dimerization; the validated method with NEM derivatization achieved a mean extraction recovery of 70.1% for zofenoprilat with inter- and intra-assay precision better than 10% across the validated range of 2–600 ng/mL [1]. In contrast, the Tian et al. (2015) method, which omitted chemical derivatization and instead relied on post-collection DTT reduction to release zofenoprilat from disulfide forms, employed diazepam as a non-isotopic internal standard and reported no independent stability quantification for the free thiol form [2]. The Jemal et al. (1988) GC-MS method further established that blood samples must be 'reacted with N-ethylmaleimide, immediately after collection' to preserve zofenoprilat integrity, confirming that derivatization is not optional but foundational for accurate quantification of this sulfhydryl analyte [3].

Bioanalytical method validation Thiol stabilization LC-MS/MS internal standard Oxidative degradation

Isotopic Mass Differentiation: +5 Da Mass Shift Enables Stable Isotope Dilution Versus Non-Isotopic Internal Standards

Zofenoprilat-d5 N-Ethyl Succinimide carries five deuterium atoms on the phenylsulfanyl ring, producing a mass shift of +5 Da relative to the unlabeled zofenoprilat NES adduct (MW 450.57 → 455.60) . This mass difference is sufficient to place the internal standard signal entirely outside the natural isotopic envelope of the analyte, enabling unambiguous mass spectrometric discrimination while preserving near-identical chromatographic retention time, extraction recovery, and ionization efficiency [1]. By contrast, published methods employing non-isotopic internal standards—diazepam (Tian 2015) or fosinopril sodium (Jiang 2011)—introduce differential extraction recovery and ionization behavior: Jiang et al. reported zofenoprilat extraction recovery of 92.5% using fosinopril sodium as IS with no derivatization, but inter-/intra-batch precision was limited to <14% (versus <10% in the Dal Bo NEM-derivatized method), reflecting the inability of a structural analog IS to fully track analyte-specific matrix effects [2]. The Russo et al. (2020) systematic comparison of NEM with N-(1-phenylethyl)maleimide for biological thiol derivatization demonstrated that NEM-derivatized thiols exhibit superior derivatization efficiency, ionization enhancement, and derivative stability, supporting the specific choice of the N-ethyl succinimide moiety over alternative maleimide derivatives [3].

Stable isotope dilution LC-MS/MS quantification Matrix effect correction Internal standard selection

Dual-Feature Design: Combined Deuterium Labeling and Thiol Stabilization Versus Single-Feature Analogs

The compound Zofenoprilat-d5 N-Ethyl Succinimide (CAS 1217546-60-5) is structurally and functionally unique among commercially available zofenoprilat-related reference standards because it is the only catalog product that integrates both deuterium isotopic labeling and covalent N-ethyl succinimide thiol protection in a single molecular entity. The closest alternatives each possess only one of these two essential features: Zofenoprilat-d5 (CAS 1217716-12-5, MW 330.48 g/mol, C₁₅H₁₄D₅NO₃S₂) provides the deuterium mass tag but retains the free, oxidation-prone sulfhydryl group [1]. Zofenoprilat N-Ethyl Succinimide (CAS 1217526-22-1, MW 450.57 g/mol, C₂₁H₂₆N₂O₅S₂) provides thiol stabilization but lacks the deuterium label required for isotope-dilution mass spectrometry [2]. A user who selects zofenoprilat-d5 must independently perform NEM derivatization during sample preparation, introducing an additional reaction step with its own efficiency and reproducibility variables. A user who selects unlabeled zofenoprilat NES forfeits the ability to correct for matrix effects via stable isotope dilution. Only CAS 1217546-60-5 delivers both features pre-integrated, eliminating the need for in situ derivatization of the internal standard while providing the isotopic mass differentiation necessary for accurate quantification [3]. The molecular weight difference between the deuterated NES adduct (455.60 g/mol) and the underivatized deuterated compound (330.48 g/mol) reflects the mass contribution of the N-ethyl succinimide moiety (C₆H₇NO₂, ~125 Da), confirming the structural incorporation of both modifications [1][3].

Dual-modification internal standard Stable isotope labeling Thiol derivatization Reference standard selection

Validated Bioanalytical Method Lineage: N-Ethylmaleimide Derivatization Is the Established Foundation for Zofenoprilat Quantification

The N-ethyl succinimide derivatization route is not an arbitrary modification but the historically validated and peer-established approach for zofenoprilat bioanalysis. Three independent peer-reviewed methods spanning 27 years converge on N-ethylmaleimide as the necessary derivatization agent: (1) Jemal et al. (1988) developed the first GC-MS method requiring immediate reaction of whole blood with NEM post-collection, achieving an LOQ of approximately 1 ng/mL for zofenoprilat [1]; (2) Dal Bo et al. (2000) validated an LC-MS/MS method with NEM derivatization and fluorine-labeled internal standards, achieving LOQ of 2 ng/mL for zofenoprilat with inter-/intra-assay precision better than 10% over the range 2–600 ng/mL, and extraction recovery of 70.1% [2]; (3) The Russo et al. (2020) head-to-head comparison of NEM versus N-(1-phenylethyl)maleimide (NPEM) for biological thiol derivatization demonstrated NEM's superiority across six performance dimensions: derivatization efficiency, ionization enhancement, side product formation, reaction selectivity for thiols, pH dependence of the reaction, and derivative stability [3]. Methods that avoided chemical derivatization—Jiang et al. (2011), which used no derivatization and achieved precision <14%, and Tian et al. (2015), which employed DTT reduction and diazepam as IS—represent departures from the established derivatization paradigm, with the Jiang method noting that 'the goal of our study was to develop and validate a ... method ... without chemical derivatization,' implicitly acknowledging derivatization as the reference approach [4][5]. Zofenoprilat-d5 N-Ethyl Succinimide is the only commercially available reference standard that directly corresponds to the derivatized analyte form measured in all NEM-based validated methods.

Method validation Regulatory bioanalysis Zofenoprilat quantification N-ethylmaleimide derivatization

Purity, Characterization, and Shelf-Life Specifications Supporting Regulatory-Grade Use

Vendor technical specifications for Zofenoprilat-d5 N-Ethyl Succinimide indicate a purity specification of ≥98% as determined by HPLC, with supporting characterization data provided in Certificates of Analysis (COA) including molecular identity confirmation by NMR, mass spectrometry, and chromatographic purity assessment . The compound is supplied as a solid powder with recommended storage at -20°C under dry, dark conditions, and a stated shelf life of ≥12 months when stored properly . The unlabeled analog Zofenoprilat N-Ethyl Succinimide (CAS 1217526-22-1) is listed with purity ≥95.0% (HPLC) by at least one supplier, indicating that the deuterated version is manufactured to comparable or higher purity specifications . As a pharmaceutical impurity reference standard, the compound is categorized under chiral standards, heterocycles, pharmaceutical standards, intermediates, and stable isotopes, reflecting its multi-purpose applicability in impurity profiling, method validation, and quality control per ICH guidelines [1]. Multiple independent suppliers (including BOC Sciences, Clearsynth, Pharmaffiliates, Veeprho, and MedChemExpress) catalog this compound, indicating broad commercial availability and supply redundancy for procurement planning .

Reference standard purity Certificate of Analysis Pharmaceutical impurity standard Stability specification

Procurement-Relevant Application Scenarios for Zofenoprilat-d5 N-Ethyl Succinimide (CAS 1217546-60-5)


Regulatory Pharmacokinetic and Bioequivalence Studies Requiring ICH M10-Compliant Stable Isotope Dilution LC-MS/MS

In pharmacokinetic (PK) studies of zofenopril/zofenoprilat in healthy volunteers or patient populations, regulatory guidance (ICH M10, FDA Bioanalytical Method Validation) strongly favors stable isotope-labeled internal standards to correct for matrix effects and extraction variability. Zofenoprilat-d5 N-Ethyl Succinimide is the direct isotopic match for the NEM-derivatized zofenoprilat analyte measured in the validated LC-MS/MS method of Dal Bo et al. (2000), which demonstrated LOQ 2 ng/mL, precision <10%, and recovery 70.1% across 2–600 ng/mL [1]. The pre-integrated N-ethyl succinimide group eliminates the need for in situ derivatization of the internal standard, removing a potential source of reaction yield variability. In contrast, methods employing non-isotopic internal standards (diazepam, fosinopril) yielded precision of <14% and cannot achieve the matrix-effect correction fidelity of an isotope-dilution approach [2]. Laboratories conducting regulated bioanalysis should prioritize this compound to align their internal standard selection with the methodological foundation established in the peer-reviewed literature and expected by regulatory reviewers.

Pharmaceutical Impurity Profiling and Quality Control of Zofenoprilat Drug Substance per ICH Q3A Guidelines

The N-ethyl succinimide adduct is a known process-related impurity and potential degradation product of zofenoprilat drug substance, formed through thiol reactivity with residual maleimide species or through oxidative degradation pathways. Zofenoprilat-d5 N-Ethyl Succinimide serves a dual role in pharmaceutical quality control: as a stable isotope-labeled internal standard for accurate LC-MS/MS quantification of the NES impurity at trace levels, and as a retention time and mass spectral reference marker for impurity identification. The compound is categorized by multiple suppliers under pharmaceutical impurity standards and chiral standards, confirming its recognized role in impurity profiling workflows [3]. The deuterium label enables specific detection of the impurity in complex drug substance matrices without interference from the API, while the purity specification of ≥98% ensures reliable quantitation at the 0.1% threshold typical of ICH Q3A reporting requirements .

Clinical and Preclinical Thiol-Containing ACE Inhibitor Bioanalysis in Oxidative Stress Research

Zofenoprilat is distinguished among ACE inhibitors by its free sulfhydryl group, which confers cardioprotective and antioxidant properties beyond ACE inhibition, including hydrogen sulfide (H₂S) donor activity and reactive oxygen species (ROS) scavenging [4]. However, this same thiol group renders zofenoprilat exquisitely sensitive to oxidative degradation in biological samples, forming dimers and mixed disulfides with glutathione and other endogenous thiols. The N-ethyl succinimide moiety of Zofenoprilat-d5 N-Ethyl Succinimide permanently blocks this thiol reactivity, ensuring that the internal standard concentration remains invariant throughout sample collection, processing, storage, and analysis. In research settings where accurate discrimination between free and oxidized zofenoprilat is mechanistically informative, the pre-derivatized internal standard provides a stable reference point against which the redox status of endogenous zofenoprilat can be quantified without the confounding effect of internal standard degradation. The Jemal et al. (1988) method established that blood must be 'reacted with N-ethylmaleimide, immediately after collection' to preserve zofenoprilat integrity, confirming that only the NES-stabilized form guarantees concentration fidelity [5].

Method Development and Cross-Validation of LC-MS/MS Assays for Zofenoprilat Across Different Biological Matrices

When developing or transferring a bioanalytical method for zofenoprilat across matrices (plasma, urine, tissue homogenates), the choice of internal standard is the single most consequential decision affecting method robustness. Zofenoprilat-d5 N-Ethyl Succinimide addresses the two primary failure modes in zofenoprilat quantification: (i) analyte instability due to thiol oxidation, addressed by the NES cap, and (ii) variable matrix effects across sample sources, addressed by the deuterium label enabling perfect co-elution and ionization matching. Methods that omit NEM derivatization, such as Jiang et al. (2011), may achieve adequate performance in plasma (recovery 92.5%, LOQ 0.25 ng/mL) but rely on fosinopril sodium as a structural analog IS, which cannot provide the matrix-effect correction fidelity of an isotope-dilution approach when applied to more complex matrices such as tissue homogenates or hemolyzed plasma [2]. The dual-modified compound provides a single, method-agnostic internal standard platform that can be deployed across matrices without re-optimization of derivatization or IS selection.

Quote Request

Request a Quote for Zofenoprilat-d5 N-Ethyl Succinimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.